Cas no 2243515-03-7 (3-({(9H-fluoren-9-yl)methoxycarbonyl}(2-methoxy-5-methylphenyl)amino)propanoic acid)

2243515-03-7 structure
Nom du produit:3-({(9H-fluoren-9-yl)methoxycarbonyl}(2-methoxy-5-methylphenyl)amino)propanoic acid
3-({(9H-fluoren-9-yl)methoxycarbonyl}(2-methoxy-5-methylphenyl)amino)propanoic acid Propriétés chimiques et physiques
Nom et identifiant
-
- β-Alanine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-N-(2-methoxy-5-methylphenyl)-
- 2243515-03-7
- 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(2-methoxy-5-methylphenyl)amino)propanoic acid
- EN300-81298
- 3-({(9H-fluoren-9-yl)methoxycarbonyl}(2-methoxy-5-methylphenyl)amino)propanoic acid
-
- Piscine à noyau: 1S/C26H25NO5/c1-17-11-12-24(31-2)23(15-17)27(14-13-25(28)29)26(30)32-16-22-20-9-5-3-7-18(20)19-8-4-6-10-21(19)22/h3-12,15,22H,13-14,16H2,1-2H3,(H,28,29)
- La clé Inchi: CCKZYGJDKVIKTM-UHFFFAOYSA-N
- Sourire: O(C(N(C1C=C(C)C=CC=1OC)CCC(=O)O)=O)CC1C2C=CC=CC=2C2=CC=CC=C12
Propriétés calculées
- Qualité précise: 431.17327290g/mol
- Masse isotopique unique: 431.17327290g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 1
- Nombre de récepteurs de liaison hydrogène: 5
- Comptage des atomes lourds: 32
- Nombre de liaisons rotatives: 8
- Complexité: 632
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: 4.6
- Surface topologique des pôles: 76.1Ų
Propriétés expérimentales
- Dense: 1.270±0.06 g/cm3(Predicted)
- Point d'ébullition: 645.1±55.0 °C(Predicted)
- Le PKA: 4.41±0.10(Predicted)
3-({(9H-fluoren-9-yl)methoxycarbonyl}(2-methoxy-5-methylphenyl)amino)propanoic acid PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-81298-0.05g |
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(2-methoxy-5-methylphenyl)amino)propanoic acid |
2243515-03-7 | 95.0% | 0.05g |
$1525.0 | 2025-02-21 | |
Enamine | EN300-81298-10.0g |
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(2-methoxy-5-methylphenyl)amino)propanoic acid |
2243515-03-7 | 95.0% | 10.0g |
$7803.0 | 2025-02-21 | |
Enamine | EN300-81298-0.25g |
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(2-methoxy-5-methylphenyl)amino)propanoic acid |
2243515-03-7 | 95.0% | 0.25g |
$1670.0 | 2025-02-21 | |
Enamine | EN300-81298-1g |
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(2-methoxy-5-methylphenyl)amino)propanoic acid |
2243515-03-7 | 1g |
$1815.0 | 2023-09-02 | ||
Enamine | EN300-81298-5g |
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(2-methoxy-5-methylphenyl)amino)propanoic acid |
2243515-03-7 | 5g |
$5262.0 | 2023-09-02 | ||
Enamine | EN300-81298-2.5g |
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(2-methoxy-5-methylphenyl)amino)propanoic acid |
2243515-03-7 | 95.0% | 2.5g |
$3556.0 | 2025-02-21 | |
Enamine | EN300-81298-0.5g |
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(2-methoxy-5-methylphenyl)amino)propanoic acid |
2243515-03-7 | 95.0% | 0.5g |
$1742.0 | 2025-02-21 | |
Enamine | EN300-81298-0.1g |
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(2-methoxy-5-methylphenyl)amino)propanoic acid |
2243515-03-7 | 95.0% | 0.1g |
$1597.0 | 2025-02-21 | |
Enamine | EN300-81298-1.0g |
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(2-methoxy-5-methylphenyl)amino)propanoic acid |
2243515-03-7 | 95.0% | 1.0g |
$1815.0 | 2025-02-21 | |
Enamine | EN300-81298-5.0g |
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(2-methoxy-5-methylphenyl)amino)propanoic acid |
2243515-03-7 | 95.0% | 5.0g |
$5262.0 | 2025-02-21 |
3-({(9H-fluoren-9-yl)methoxycarbonyl}(2-methoxy-5-methylphenyl)amino)propanoic acid Littérature connexe
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Mengmeng Lan,Guodong Cui,Hongwei Zhang Org. Chem. Front., 2019,6, 3566-3574
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Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783
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3. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
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4. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95
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Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485
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